molecular formula C17H17ClN4O2S B2425385 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 946332-31-6

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B2425385
CAS No.: 946332-31-6
M. Wt: 376.86
InChI Key: WIUDZZLBWWIYCY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA damage repair, particularly the repair of single-strand breaks. This compound exhibits a high-affinity binding interaction with the PARP1 enzyme, effectively trapping it on damaged DNA and preventing the completion of the repair cycle. This mechanism, known as PARP trapping, is a critical therapeutic strategy in oncology research, specifically for targeting cancers with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 mutations. The synthetic lethality induced by PARP inhibition in HRD-deficient cells leads to an accumulation of unresolved DNA damage and ultimately, cell death. Research into this specific thienopyrazole-based chemotype focuses on its potential for enhanced potency and selectivity profiles compared to earlier generation PARP inhibitors. Its primary research applications include investigating the molecular basis of the PARP trapping phenomenon, exploring mechanisms of acquired resistance to PARP inhibitor therapy, and developing novel combination treatment regimens with other DNA-damaging agents like chemotherapeutics or radiation. Studies have shown that the structural features of this compound, including the thieno[3,4-c]pyrazole scaffold, contribute to its strong inhibitory activity. The compound serves as a valuable tool for probing the complex roles of PARP1 in DNA repair pathways, chromatin remodeling, and the regulation of transcription, providing critical insights for advancing targeted cancer therapeutics.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-11-4-3-5-12(8-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-6-1-2-7-21/h3-5,8H,1-2,6-7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUDZZLBWWIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a 3-chlorophenyl-substituted thieno[3,4-c]pyrazole intermediate, under specific reaction conditions.

    Introduction of the Pyrrolidin-1-ylacetamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with a pyrrolidin-1-ylacetamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide shares structural similarities with other thieno[3,4-c]pyrazole derivatives: .

    Compounds with similar functional groups, such as chlorophenyl and pyrrolidin-1-ylacetamide moieties: , also exhibit comparable properties.

Uniqueness

    The combination of the thieno[3,4-c]pyrazole ring with the pyrrolidin-1-ylacetamide moiety: makes this compound unique.

    Its specific substitution pattern and functional groups: contribute to its distinct chemical and biological properties.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex thienopyrazole derivative with potential biological activities. This compound's structure includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a pyrrolidine-derived acetamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H19ClN4O2SC_{17}H_{19}ClN_{4}O_{2}S with a molecular weight of 375.89 g/mol. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC17H19ClN4O2S
Molecular Weight375.89 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors affecting signal transduction pathways.
  • Gene Expression Modulation : The compound may influence gene expression related to cellular functions such as apoptosis and proliferation.

Antifungal and Antitubercular Activity

Research has shown that compounds similar to thienopyrazoles exhibit promising antifungal and antitubercular activities. For instance, derivatives bearing a pyrazole scaffold have demonstrated significant antifungal effects against various pathogenic strains and activity against Mycobacterium tuberculosis H37Rv .

Cytotoxic Effects

A study evaluated the cytotoxic effects of thienopyrazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7 and T47D), suggesting potential for further development as anticancer agents.

Cell LineIC50 (µM)
MCF722.54
T47D5.08

Inhibition of Cholinesterases

The compound's structural analogs have been tested for cholinesterase inhibition, which is relevant for neurodegenerative disorders like Alzheimer's disease. Compounds showed varying degrees of inhibition with IC50 values indicating effective enzyme interaction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:

Core Heterocycle Formation : Construct the thieno[3,4-c]pyrazole scaffold via cyclization of substituted thiophene precursors under acidic or thermal conditions.

Chlorophenyl Substitution : Introduce the 3-chlorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr), depending on halogen reactivity .

Acetamide Functionalization : React the pyrrolidine moiety with activated carbonyl intermediates (e.g., chloroacetyl chloride) in anhydrous solvents like DCM, followed by purification via column chromatography .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize yields by adjusting temperature and catalyst loading (e.g., Pd catalysts for coupling reactions).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton integration for chlorophenyl groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What solubility and stability profiles should researchers anticipate?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays. For non-polar media, use sonication or co-solvents like PEG-400.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC-PDA to detect decomposition products .
    • Documentation : Report solubility in mg/mL and stability half-life (t₁/₂) under standard storage conditions.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Screen against kinases or proteases relevant to the thienopyrazole scaffold’s hypothesized targets (e.g., MAPK pathways).
  • Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Machine Learning : Train models on reaction yield data to identify optimal conditions (e.g., solvent, catalyst) .
    • Validation : Compare computational predictions with experimental yields and selectivity.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
  • Meta-Analysis : Apply statistical tools (ANOVA, Bayesian modeling) to aggregate data from multiple labs, accounting for variability in assay conditions .

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

  • Methodological Answer :

  • Crystal Structure Analysis : Resolve hydrogen bonding (e.g., acetamide-pyrrolidine interactions) and π-π stacking (chlorophenyl groups) to guide analog design .
  • Electrostatic Potential Mapping : Use Hirshfeld surfaces to identify regions of high electron density for functionalization.
  • Polymorphism Screening : Test crystallization conditions (solvent, temperature) to isolate polymorphs with enhanced bioavailability .

Q. What advanced purification techniques improve yield and purity?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-purity isolation (>98%).
  • Chiral Separation : If stereoisomers exist, employ chiral stationary phases (e.g., amylose derivatives) or enzymatic resolution .
  • Crystallization Engineering : Optimize solvent mixtures (e.g., EtOAc/hexane) using Design of Experiments (DoE) to maximize crystal yield .

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